

A Comparative Analysis of the Physical Properties of Chlorophenyl Acetate Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorophenyl acetate

Cat. No.: B016316

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of isomeric compounds is fundamental. This guide provides a comparative overview of the physical characteristics of the three isomers of chlorophenyl acetate: **2-chlorophenyl acetate**, 3-chlorophenyl acetate, and 4-chlorophenyl acetate. Due to the limited availability of experimental data for the 2- and 3-isomers in publicly accessible databases, this guide presents the available data for the 4-isomer and outlines the standardized experimental protocols for the determination of these properties.

Data Presentation: Physical Properties of Chlorophenyl Acetate Isomers

A comprehensive search for the experimental physical properties of the chlorophenyl acetate isomers has revealed a scarcity of readily available data for the 2- and 3-isomers. The data for 4-chlorophenyl acetate is available but presents some conflicting values from different sources. The following table summarizes the available information.

Physical Property	2-Chlorophenyl Acetate	3-Chlorophenyl Acetate	4-Chlorophenyl Acetate
IUPAC Name	(2-chlorophenyl) acetate[1]	(3-chlorophenyl) acetate[2]	(4-chlorophenyl) acetate[3][4]
CAS Number	4525-75-1[1][5]	13031-39-5[2]	876-27-7[3][4]
Molecular Formula	C ₈ H ₇ ClO ₂ [1][5]	C ₈ H ₇ ClO ₂ [2]	C ₈ H ₇ ClO ₂ [3][4]
Molecular Weight	170.59 g/mol [1][5]	170.59 g/mol [2]	170.59 g/mol [3][4]
Melting Point	Data not available	Data not available	7-8 °C
Boiling Point	Data not available	Data not available	160 °C
Density	Data not available	Data not available	1.2248 g/cm ³ (at 20 °C)
Appearance	Data not available	Data not available	Colorless to light yellow liquid
Solubility	Data not available	Data not available	Limited solubility in water; soluble in organic solvents.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide. These protocols are generally applicable to the characterization of organic esters like chlorophenyl acetates.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
- Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Boiling Point

The boiling point is a key physical property of a liquid and is sensitive to changes in atmospheric pressure.

Apparatus:

- Thiele tube or a small-scale distillation apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele Tube Method):

- **Sample Preparation:** A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube. A capillary tube, with its open end downwards, is placed inside the test tube.
- **Heating:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is gently heated.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
- **Measurement:** The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

The density of a substance is its mass per unit volume.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
- Water bath (for temperature control)

Procedure (Pycnometer Method):

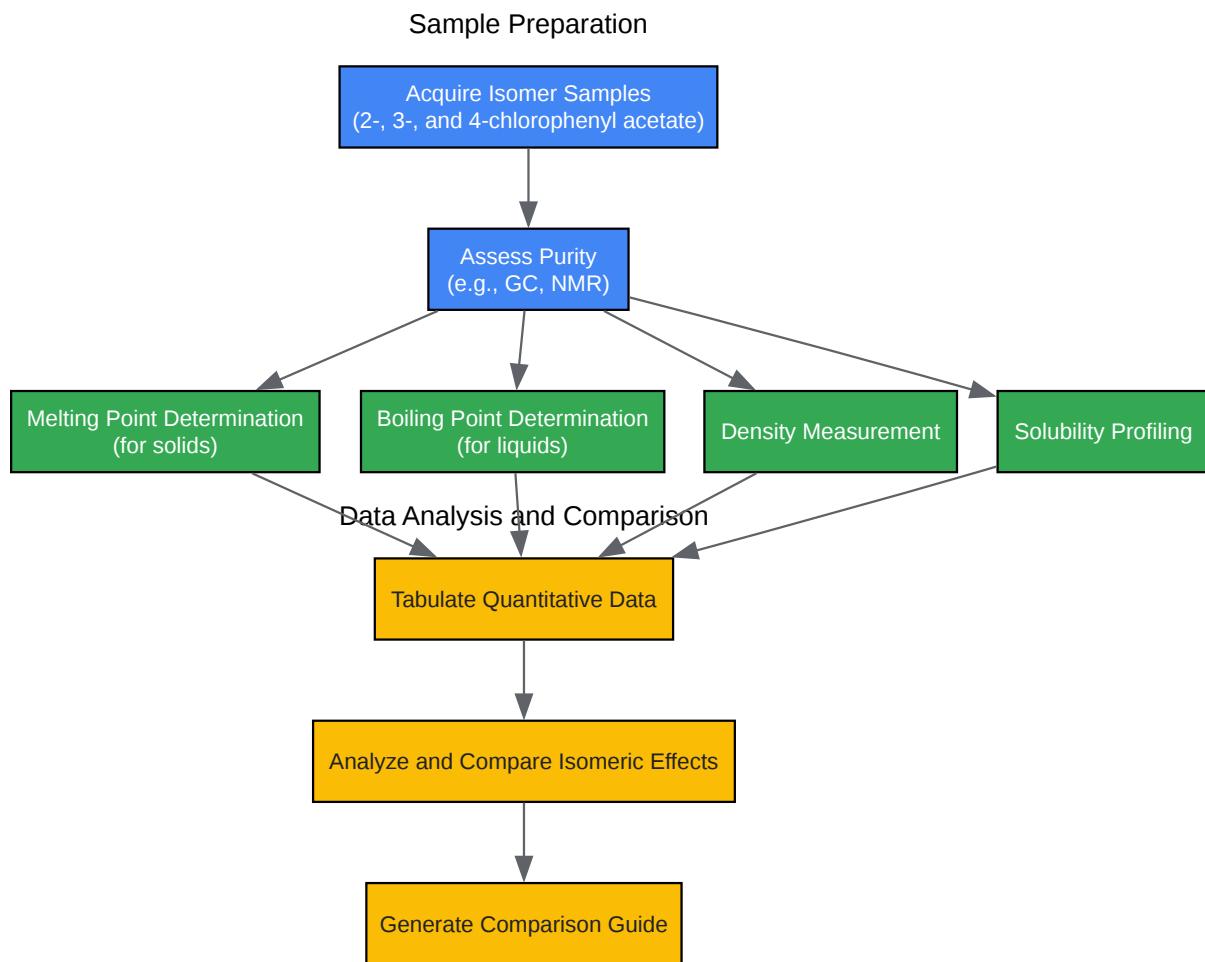
- **Mass of Empty Pycnometer:** The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
- **Mass of Pycnometer with Sample:** The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The pycnometer is then placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the filled pycnometer is then measured.
- **Mass of Pycnometer with Water:** The pycnometer is emptied, cleaned, and filled with distilled water. The mass is determined at the same temperature.

- Calculation: The density of the sample is calculated using the following formula: Density of sample = [(Mass of pycnometer + sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer + water) - (Mass of empty pycnometer)] x Density of water at that temperature.

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:


- Small test tubes
- Graduated pipettes
- Vortex mixer

Procedure:

- Qualitative Assessment: A small amount of the chlorophenyl acetate isomer (e.g., 20-30 mg of solid or 1-2 drops of liquid) is placed in a test tube.
- Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, diethyl ether, toluene) is added to the test tube.
- Observation: The mixture is agitated using a vortex mixer. The solubility is observed and recorded as soluble, partially soluble, or insoluble.
- Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the physical properties of the chlorophenyl acetate isomers.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing the physical properties of chlorophenyl acetate isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorophenyl acetate | C8H7ClO2 | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorophenyl acetate | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenyl Acetate | C8H7ClO2 | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid, 4-chlorophenyl ester [webbook.nist.gov]
- 5. Acetic acid, 2-chlorophenyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Physical Properties of Chlorophenyl Acetate Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016316#comparison-of-physical-properties-of-chlorophenyl-acetate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com